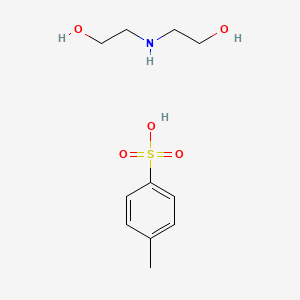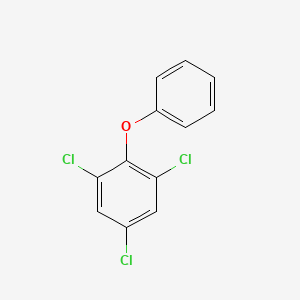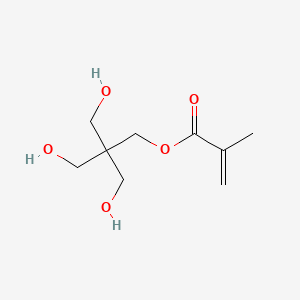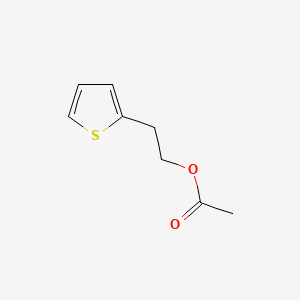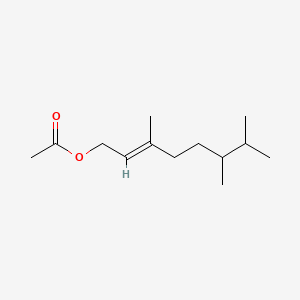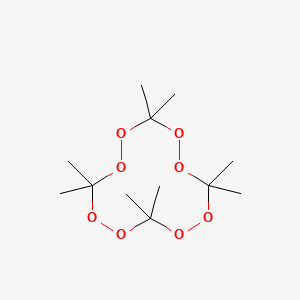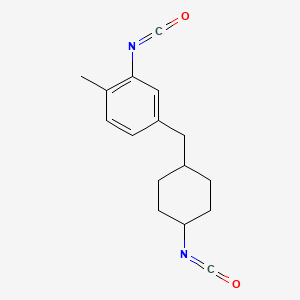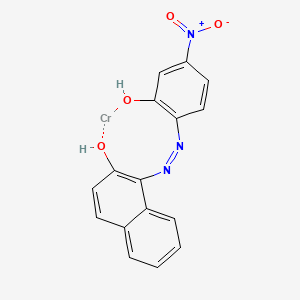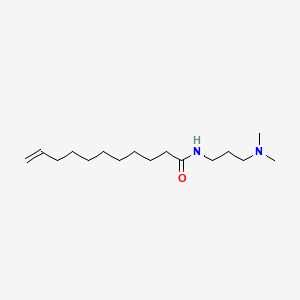
3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene is a chemical compound with the molecular formula C5H5ClF4O It is characterized by the presence of a chloro and tetrafluoroethoxy group attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene typically involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethanol with an appropriate propene derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve high-pressure reactors and the use of catalysts to optimize yield and purity. The process generally includes steps such as vacuum distillation and purification to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Addition: Hydrogenation can be carried out using catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different ethers, while oxidation can produce various alcohols or ketones .
Aplicaciones Científicas De Investigación
3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene exerts its effects involves interactions with specific molecular targets. For instance, in lithium-sulfur batteries, it acts as a co-solvent, reducing the viscosity of the electrolyte and enabling the use of lower concentrations of lithium salt without compromising ionic conductivity . This enhances the electrochemical performance and stability of the batteries.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1,1,1,2-tetrafluoropropane
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
Uniqueness
3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene is unique due to its specific combination of chloro and tetrafluoroethoxy groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Propiedades
Número CAS |
83877-84-3 |
|---|---|
Fórmula molecular |
C5H5ClF4O |
Peso molecular |
192.54 g/mol |
Nombre IUPAC |
3-(2-chloro-1,1,2,2-tetrafluoroethoxy)prop-1-ene |
InChI |
InChI=1S/C5H5ClF4O/c1-2-3-11-5(9,10)4(6,7)8/h2H,1,3H2 |
Clave InChI |
HDZABOXKGLGGSH-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(C(F)(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



